2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide is a complex organic compound classified under the triazoloquinoxaline derivatives. This compound has garnered attention for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. The compound is characterized by a unique molecular structure that includes a triazole ring fused to a quinoxaline moiety, which contributes to its biological activity.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and ChemicalBook, which provide detailed specifications such as molecular weight and structural information. The CAS number for this compound is 1358480-97-3, which aids in its identification in chemical databases.
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide is classified as a topoisomerase II inhibitor, indicating its potential role in disrupting DNA replication processes. This classification aligns with its observed biological activities, including anticancer properties.
The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide typically involves several key steps:
The synthetic routes are characterized by their efficiency and ability to produce high-purity compounds suitable for biological testing. Reaction yields and purification methods are critical for ensuring the quality of the final product.
The molecular formula of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide is C22H17BrN6OS. Its molecular weight is approximately 491.55 g/mol. The structure features a triazoloquinoxaline core connected via a thioether linkage to an acetamide group.
Key structural data includes:
The structural representation can be depicted using various chemical drawing tools or software that illustrate the connectivity of atoms and functional groups.
The compound undergoes various chemical reactions that are significant for its biological activity:
Biochemical assays have demonstrated that the compound effectively inhibits cell growth in cancer models by inducing apoptosis through modulation of key proteins involved in cell cycle regulation.
The mechanism of action of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide primarily involves:
Molecular docking studies suggest that this compound has a strong binding affinity for target sites involved in oncogenesis, potentially leading to effective therapeutic outcomes against cancer cells.
The physical properties of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide include:
Chemical properties relevant to this compound include:
Further characterization can be performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
The applications of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide encompass various fields:
This compound represents a promising candidate for further research into novel therapeutic agents targeting specific molecular pathways involved in tumorigenesis.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4